Cyverine
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Overview
Description
Cyverine is a tertiary amino compound with the chemical formula C17H33N. It is known for its spasmolytic properties, similar to those of papaverine . This compound has been studied for its potential use in treating various medical conditions, particularly those involving smooth muscle spasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyverine typically involves the reaction of a primary amine with a cyclic ketone. One common method is the reaction of cyclohexanone with a primary amine in the presence of a reducing agent . The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Cyverine has been studied for various scientific research applications, including:
Chemistry: Used as a model compound in studying spasmolytic agents.
Biology: Investigated for its effects on smooth muscle tissues.
Industry: Potential applications in the development of new pharmaceuticals.
Mechanism of Action
Cyverine exerts its effects by acting as a spasmolytic agent. It works by inhibiting the contraction of smooth muscle tissues, likely through interactions with specific receptors or ion channels involved in muscle contraction . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of calcium ion channels .
Comparison with Similar Compounds
Cyverine is similar to other spasmolytic compounds such as papaverine and drotaverine. it has unique properties that make it distinct:
Papaverine: Both this compound and papaverine are spasmolytics, but this compound has a different chemical structure and may have different pharmacokinetic properties.
Drotaverine: Similar in function, but this compound may have different efficacy and side effect profiles.
List of Similar Compounds
- Papaverine
- Drotaverine
- Mebeverine
Properties
CAS No. |
4432-75-1 |
---|---|
Molecular Formula |
C17H33N |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine |
InChI |
InChI=1S/C17H33N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3 |
InChI Key |
VEKYMVTZQGCUAQ-UHFFFAOYSA-N |
SMILES |
CN(CCC1CCCCC1)CCC2CCCCC2 |
Canonical SMILES |
CN(CCC1CCCCC1)CCC2CCCCC2 |
Key on ui other cas no. |
4432-75-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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